molecular formula C14H20O2 B14811979 1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene

1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene

Cat. No.: B14811979
M. Wt: 220.31 g/mol
InChI Key: OIWLHFWNESPVAU-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene typically involves the following steps:

    Formation of the Benzene Derivative: The starting material is a benzene derivative that undergoes alkylation to introduce the tert-butyl group.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-tert-butyl-2-cyclopropyloxy-3-methoxybenzene

InChI

InChI=1S/C14H20O2/c1-14(2,3)11-6-5-7-12(15-4)13(11)16-10-8-9-10/h5-7,10H,8-9H2,1-4H3

InChI Key

OIWLHFWNESPVAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)OC)OC2CC2

Origin of Product

United States

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